
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a tetrahydropyran-2-yloxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with tetrahydro-2H-pyran-2-yl-oxyethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of lactones.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine involves its interaction with specific molecular targets. The chloro group and the tetrahydropyran moiety contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-hydroxypyridine: Lacks the tetrahydropyran-2-yloxyethoxy group, making it less versatile in certain reactions.
4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is unique due to the presence of both the chloro group and the tetrahydropyran-2-yloxyethoxy group
Propiedades
Fórmula molecular |
C12H16ClNO3 |
|---|---|
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
2-chloro-4-[2-(oxan-2-yloxy)ethoxy]pyridine |
InChI |
InChI=1S/C12H16ClNO3/c13-11-9-10(4-5-14-11)15-7-8-17-12-3-1-2-6-16-12/h4-5,9,12H,1-3,6-8H2 |
Clave InChI |
UQXPZGPSHXXLMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



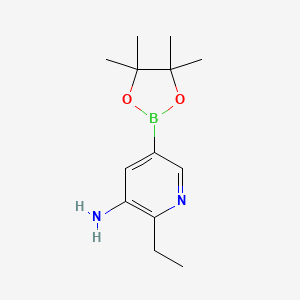
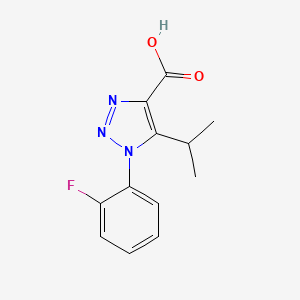
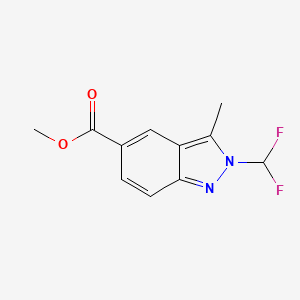

![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)

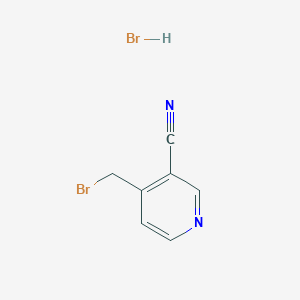
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)

![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)
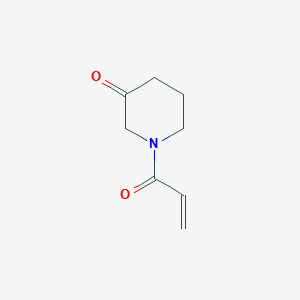
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
